molecular formula C11H11ClN4 B560207 BU 239 Hydrochloride CAS No. 1217041-98-9

BU 239 Hydrochloride

Cat. No. B560207
M. Wt: 234.687
InChI Key: NQMMIEICYUXMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BU 239 Hydrochloride is a potent, highly selective ligand for the imidazoline I2 receptor . It has a high affinity for the imidazoline I2 binding site .


Molecular Structure Analysis

The molecular formula of BU 239 Hydrochloride is C11H10N4.HCl . Its molecular weight is 234.69 .


Physical And Chemical Properties Analysis

BU 239 Hydrochloride is soluble up to 50 mM in DMSO . It should be stored in a desiccated state at room temperature .

Scientific Research Applications

Neptunium-239 Applications in Solvent Extraction Studies

  • Solvent Extraction Behaviors: Neptunium-239 is used as a tracer in studies focusing on its behavior in solvent extraction systems involving different mineral acids and tributyl phosphate (TBP) (Ishimori & Nakamura, 1959).

Plutonium-239 Applications in Spectrophotometry and Toxicology

  • Spectrophotometric Determination: Plutonium-239's spectrum, particularly in chloride forms, is key in spectrophotometric methods for determining its concentration in various samples (Temer & Walker, 1994).
  • Biological Action Studies: Research on the biological action of 239Pu, including its toxicology and distribution in the body through different pathways, has been a significant area of study (Moskalev, 1972).

Plutonium-239 in Environmental and Phytoremediation Research

  • Environmental Monitoring: Plutonium-239's presence in environmental samples, such as in mussel watch programs and ice cores, has been monitored to understand its distribution and impact (Farrington et al., 1983); (Arienzo et al., 2016).
  • Phytoremediation: The potential of certain plants, like Vetiveria zizanoides, for the phytoremediation of Plutonium-239 has been explored, demonstrating the plant's ability to remove Pu from solutions and soil (Singh et al., 2016).

properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,7H,5-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMMIEICYUXMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=NC3=CC=CC=C3N=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BU 239 Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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